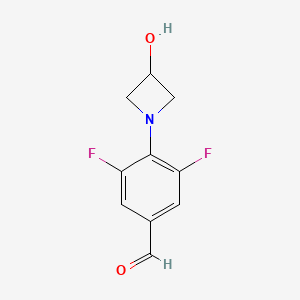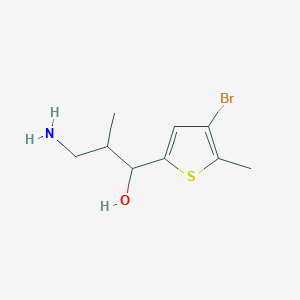
3-Amino-1-(4-bromo-5-methylthiophen-2-yl)-2-methylpropan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-1-(4-bromo-5-methylthiophen-2-yl)-2-methylpropan-1-ol is a chemical compound with the molecular formula C₈H₁₂BrNOS It is characterized by the presence of an amino group, a bromine atom, and a thiophene ring, which contribute to its unique chemical properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(4-bromo-5-methylthiophen-2-yl)-2-methylpropan-1-ol typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like ethanol and catalysts such as glacial acetic acid .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, ensuring purity, and implementing safety measures to handle the bromine and other reactive intermediates.
化学反応の分析
Types of Reactions
3-Amino-1-(4-bromo-5-methylthiophen-2-yl)-2-methylpropan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce primary or secondary amines.
科学的研究の応用
3-Amino-1-(4-bromo-5-methylthiophen-2-yl)-2-methylpropan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biological assays.
作用機序
The mechanism by which 3-Amino-1-(4-bromo-5-methylthiophen-2-yl)-2-methylpropan-1-ol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The bromine and amino groups play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular interactions depend on the specific application and target.
類似化合物との比較
Similar Compounds
- 3-Amino-1-(4-bromophenyl)-2-methylpropan-1-ol
- 3-Amino-1-(4-chloro-5-methylthiophen-2-yl)-2-methylpropan-1-ol
- 3-Amino-1-(4-fluoro-5-methylthiophen-2-yl)-2-methylpropan-1-ol
Uniqueness
3-Amino-1-(4-bromo-5-methylthiophen-2-yl)-2-methylpropan-1-ol is unique due to the presence of the bromine atom, which can significantly influence its reactivity and binding properties. This makes it distinct from similar compounds with different halogen substitutions, such as chlorine or fluorine, which may exhibit different chemical behaviors and biological activities .
特性
分子式 |
C9H14BrNOS |
|---|---|
分子量 |
264.18 g/mol |
IUPAC名 |
3-amino-1-(4-bromo-5-methylthiophen-2-yl)-2-methylpropan-1-ol |
InChI |
InChI=1S/C9H14BrNOS/c1-5(4-11)9(12)8-3-7(10)6(2)13-8/h3,5,9,12H,4,11H2,1-2H3 |
InChIキー |
UROHYYQKQCMEEI-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(S1)C(C(C)CN)O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


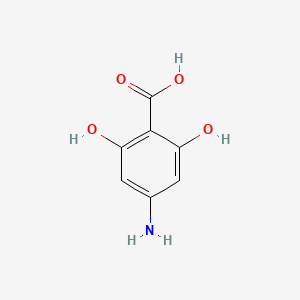

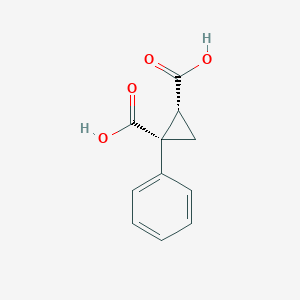
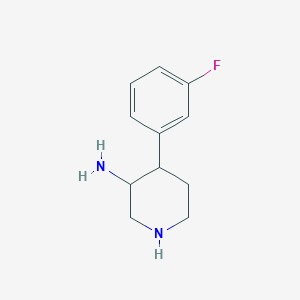
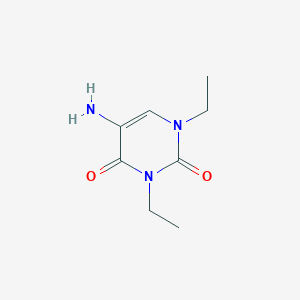
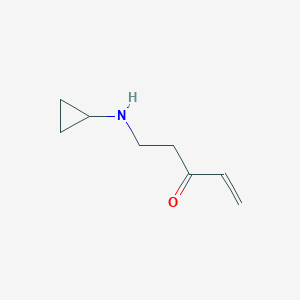
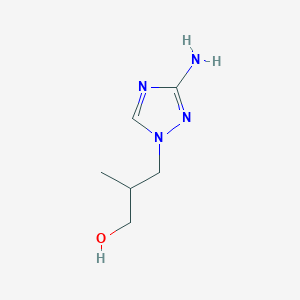


![Methyl 3-(([amino(imino)methyl]thio)methyl)-2-furoate](/img/structure/B13155295.png)

